molecular formula C45H89NO5 B13357847 Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Katalognummer: B13357847
Molekulargewicht: 724.2 g/mol
InChI-Schlüssel: VMFGHNSUFKUKNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C43H85NO5. This compound is characterized by its long hydrocarbon chains and functional groups, which make it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, amidation, and etherification reactions. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
  • 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoic acid dodecan-4-yl ester

Uniqueness

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structural features, such as the presence of long hydrocarbon chains and multiple functional groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C45H89NO5

Molekulargewicht

724.2 g/mol

IUPAC-Name

heptadecan-9-yl 8-[(6-dodecan-4-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-9-12-15-19-25-33-42(32-8-4)50-44(48)37-29-24-31-39-46(40-41-47)38-30-23-18-22-28-36-45(49)51-43(34-26-20-16-13-10-6-2)35-27-21-17-14-11-7-3/h42-43,47H,5-41H2,1-4H3

InChI-Schlüssel

VMFGHNSUFKUKNK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(CCC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.